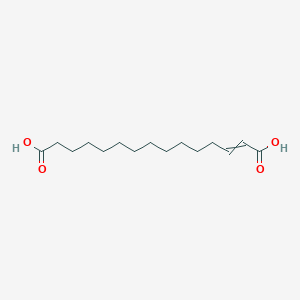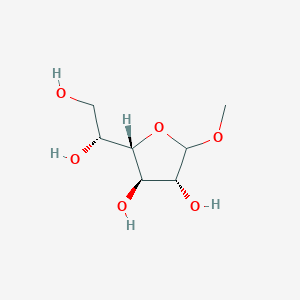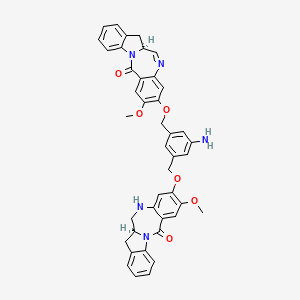![molecular formula C9H12O4 B12431364 (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one is a complex organic compound with a unique structure that includes an epoxy group and a furoxepin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the epoxy ring and the formation of different alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one include:
- (3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide
- β-L-Altropyranose, 2-(acetylamino)-1,6-anhydro-2-deoxy-5-C-(hydroxymethyl)-3,4-O-(1-methylethylidene)
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an epoxy group and a furoxepin ring system. This structure imparts unique chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(1R,7S)-7-methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one |
InChI |
InChI=1S/C9H12O4/c1-8-4-6-9(13-8,2-3-11-8)5-7(10)12-6/h6H,2-5H2,1H3/t6?,8-,9+/m0/s1 |
InChI-Schlüssel |
QIUBALCNECIHCV-TWSLBNPLSA-N |
Isomerische SMILES |
C[C@@]12CC3[C@@](O1)(CCO2)CC(=O)O3 |
Kanonische SMILES |
CC12CC3C(O1)(CCO2)CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)


![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)





